molecular formula C8H6BrF3O2 B1603458 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene CAS No. 200956-14-5

2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene

Cat. No.: B1603458
CAS No.: 200956-14-5
M. Wt: 271.03 g/mol
InChI Key: NLXLUYVVEOZWNB-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoromethoxy group

Properties

IUPAC Name

2-bromo-1-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLUYVVEOZWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595421
Record name 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200956-14-5
Record name 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene typically involves the bromination of 1-methoxy-4-(trifluoromethoxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems and reactors can help in maintaining the reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: The major product is the hydrogenated benzene derivative.

Scientific Research Applications

2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy and trifluoromethoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 4-Bromobenzotrifluoride
  • 1-Bromo-4-fluorobenzene
  • 4-Bromoanisole

Uniqueness

2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination of electron-donating and electron-withdrawing groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Biological Activity

The molecular formula of 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene is C8H7BrF3O2C_8H_7BrF_3O_2, with a molecular weight of approximately 286.00 g/mol. The presence of the trifluoromethoxy group enhances the compound's stability and reactivity, making it an interesting candidate for various biological applications.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The bromine atom may participate in halogen bonding, while the methoxy and trifluoromethoxy groups could engage in hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's potential pharmacological effects.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, several related compounds provide insights into its potential applications:

Antimicrobial Activity

Research on structurally similar nitro-substituted compounds has shown significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Trypanosoma cruzi . Given its structural similarities, this compound may exhibit analogous activities.

Drug Development

Compounds with similar structures have been explored as drug candidates. For instance, biphenyl analogs related to tuberculosis drugs have demonstrated enhanced efficacy against resistant strains . This suggests that modifications in the structure of this compound could lead to promising therapeutic agents.

Comparative Analysis

To contextualize the biological potential of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarity Index
2-Bromo-1-methoxy-4-nitrobenzene5197-28-60.87
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene95668-21-60.90
3-Nitro-4-(trifluoromethoxy)bromobenzene95668-20-50.89
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene168971-68-40.86
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene168971-68-40.89

The similarity index indicates how closely related these compounds are based on their structural features, which can influence their reactivity and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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